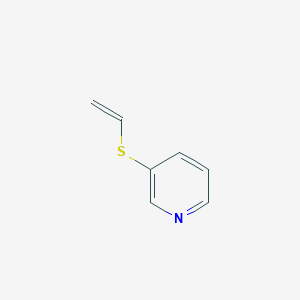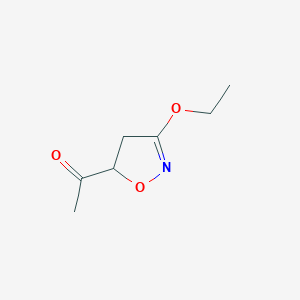
3-(Vinylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Vinylthio)pyridine is a heterocyclic organic compound with a molecular formula of C7H7NS. It is a yellow liquid with a strong odor and is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 3-(Vinylthio)pyridine is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It is also thought to interact with various enzymes and proteins in the body, although the exact mechanisms of these interactions are not yet fully understood.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(Vinylthio)pyridine are not well studied. However, it is believed to have various effects on the body, including anti-inflammatory, analgesic, and antipyretic effects. It may also have potential applications in the treatment of various diseases and conditions, including cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Vinylthio)pyridine in lab experiments include its relatively low cost, high yield, and ease of synthesis. However, its limitations include its strong odor and potential toxicity, which may require the use of protective equipment and careful handling.
Orientations Futures
There are many potential future directions for research involving 3-(Vinylthio)pyridine. These include the development of new drugs and pharmaceuticals, the study of its mechanisms of action, and the investigation of its potential applications in the treatment of various diseases and conditions. Additionally, further research may be needed to fully understand the biochemical and physiological effects of 3-(Vinylthio)pyridine and its potential limitations for lab experiments.
Conclusion
In conclusion, 3-(Vinylthio)pyridine is a heterocyclic organic compound with various scientific research applications. Its synthesis method involves the reaction of 3-bromopyridine with sodium vinyl sulfide in the presence of a palladium catalyst. While its mechanism of action and biochemical and physiological effects are not well understood, it has potential applications in the development of new drugs and pharmaceuticals and the treatment of various diseases and conditions. Further research is needed to fully understand its potential and limitations for lab experiments.
Méthodes De Synthèse
The synthesis of 3-(Vinylthio)pyridine involves the reaction of 3-bromopyridine with sodium vinyl sulfide in the presence of a palladium catalyst. This reaction results in the formation of 3-(Vinylthio)pyridine with a yield of around 70%.
Applications De Recherche Scientifique
3-(Vinylthio)pyridine is used in various scientific research applications. It is commonly used as a building block in the synthesis of other organic compounds. It is also used in the development of new drugs and pharmaceuticals. Additionally, it is used in the study of the mechanisms of various biological and chemical processes.
Propriétés
Numéro CAS |
140472-72-6 |
|---|---|
Nom du produit |
3-(Vinylthio)pyridine |
Formule moléculaire |
C7H7NS |
Poids moléculaire |
137.2 g/mol |
Nom IUPAC |
3-ethenylsulfanylpyridine |
InChI |
InChI=1S/C7H7NS/c1-2-9-7-4-3-5-8-6-7/h2-6H,1H2 |
Clé InChI |
HPBFUIZWEUIGHN-UHFFFAOYSA-N |
SMILES |
C=CSC1=CN=CC=C1 |
SMILES canonique |
C=CSC1=CN=CC=C1 |
Synonymes |
Pyridine, 3-(ethenylthio)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)




![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)